Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are a cornerstone of medicinal chemistry and drug development. nbinno.com The pyrazole (B372694) ring system, a five-membered ring with two adjacent nitrogen atoms, is a particularly prominent scaffold due to its adaptable chemical nature and its presence in numerous pharmaceuticals. nbinno.comijraset.com The structural diversity achievable with heterocyclic chemistry enables the precise tuning of a molecule's properties, leading to compounds that can interact specifically with biological targets like enzymes and receptors. nbinno.com
The synthesis of hybrid molecules that combine two or more distinct pharmacophores (biologically active structural units) is a well-established strategy in drug discovery. Benzamide (B126), 2-hydroxy-N-1H-pyrazol-3-yl- exemplifies this approach by covalently linking a benzamide scaffold with a pyrazole moiety. The amide bond provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. researchgate.net Research in this area focuses on creating novel molecular frameworks by combining known pharmacophores to explore new chemical space and develop agents with improved or novel therapeutic activities.
Significance of the Benzamide and Pyrazole Moieties in Chemical Biology
Both the benzamide and pyrazole moieties are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities. mdpi.comwalshmedicalmedia.com
The benzamide scaffold is a derivative of benzoic acid and is present in a multitude of approved drugs. wikipedia.org Its derivatives have demonstrated a wide array of pharmacological effects. walshmedicalmedia.comvalpo.edu The amide group is a useful intermediate for synthesizing various biologically active molecules, and aromatic amides are valued for their stability. researchgate.net
The pyrazole nucleus is a cornerstone of many approved drugs and is noted for its metabolic stability. nih.gov It is a versatile five-membered heterocyclic ring that serves as a key template in the development of therapeutic agents. researchgate.net The pyrazole ring is aromatic and can engage in various intermolecular interactions, making it an excellent scaffold for drug design. nbinno.comijraset.com
The combination of these two moieties in a single molecule creates a hybrid structure with the potential for unique biological activities, leveraging the established pharmacological profiles of both components.
Interactive Data Table: Documented Biological Activities of Benzamide and Pyrazole Scaffolds
Below is a summary of the diverse biological activities associated with the individual benzamide and pyrazole scaffolds, as reported in various research studies.
| Scaffold | Associated Biological Activities |
| Benzamide | Antimicrobial, Analgesic, Anticancer, Anti-inflammatory, Anticonvulsant, Antipsychotic, Antiemetic, Glucokinase Activation researchgate.netwalshmedicalmedia.comvalpo.edunih.govresearchgate.net |
| Pyrazole | Anti-inflammatory, Antimicrobial, Anticancer, Analgesic, Antiviral, Antidepressant, Antihyperglycemic, Enzyme Inhibition ijraset.commdpi.comnih.govresearchgate.net |
Overview of Current Research Trajectories for Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- and Structurally Related Analogues
While specific research on Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- is limited, the research trajectories for structurally related analogues are broad and highly active. Scientists are exploring how modifications to the core pyrazole-benzamide structure influence biological activity across various therapeutic areas.
One major area of research involves the synthesis of pyrazole-benzamide derivatives as enzyme inhibitors . For instance, various benzamide derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to several pathological conditions. nih.gov Substituted 2-hydroxy-N-arylbenzamides, which share the salicylic (B10762653) acid-derived portion of the target molecule, have been identified as inhibitors of ATP-citrate lyase, an enzyme involved in fatty acid synthesis. nih.gov Furthermore, pyrazole benzamide derivatives have been synthesized and studied for their potential as glucokinase activators for the treatment of type 2 diabetes. nih.gov
In the field of oncology, substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to sensitize cancer cells to metabolic stress, suggesting a potential role in cancer therapy. nih.gov Pyrazole-containing compounds are also being extensively investigated as anticancer agents targeting various mechanisms, including tyrosine kinases. mdpi.com
Another significant research direction is the development of antiviral and antimicrobial agents . A novel synthesis route for benzamide-based 5-aminopyrazoles has been developed, leading to fused heterocyclic systems with notable activity against the avian influenza virus. acs.org
The versatility of the pyrazole-benzamide scaffold allows for its application in diverse areas of medicinal chemistry, from central nervous system disorders to infectious diseases and cancer. The general approach involves synthesizing libraries of related compounds with systematic variations in their substituents to establish structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.
Interactive Data Table: Research on Structurally Related Pyrazole-Benzamide Analogues
This table summarizes key research findings on compounds structurally related to Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-.
| Analogue Class | Research Focus | Key Findings |
| Pyrazole Benzamide Derivatives | Glucokinase Activation (Antidiabetic) | Certain derivatives show potential as glucokinase activators for treating type 2 diabetes. nih.gov |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Anticancer | Can sensitize cancer cells to metabolic stress by disrupting the actin cytoskeleton and inhibiting autophagy. nih.gov |
| Benzamide-based 5-Aminopyrazoles | Antiviral | Fused pyrazolopyrimidine derivatives showed remarkable activity against avian influenza virus (H5N1). acs.org |
| N-(Pyrazol-4-yl)benzamides | Enzyme Inhibition | Derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatases and ecto-5'-nucleotidases. rsc.orgresearchgate.net |
| Benzenesulfonamides with Benzamide Moiety | Enzyme Inhibition | Showed inhibitory activity against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61745-74-2 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-hydroxy-N-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N3O2/c14-8-4-2-1-3-7(8)10(15)12-9-5-6-11-13-9/h1-6,14H,(H2,11,12,13,15) |
InChI Key |
XETVTXQKWVKXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl
Established Synthetic Pathways to the Benzamide-Pyrazole Core
The traditional synthesis of the benzamide-pyrazole scaffold involves a sequential construction, focusing first on the formation of the heterocyclic pyrazole (B372694) core, followed by the introduction of the 2-hydroxybenzamide group.
Pyrazole Ring Formation Strategies via Cyclocondensation Reactions
The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgchemhelpasap.comjk-sci.comslideshare.net This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com The choice of substituents on both the dicarbonyl compound and the hydrazine determines the substitution pattern of the final pyrazole. For the synthesis of a 3-aminopyrazole (B16455), a precursor necessary for the final compound, a β-ketonitrile is often condensed with hydrazine. chim.it
Another common strategy utilizes the reaction of α,β-unsaturated carbonyl compounds, such as enones, with hydrazines. beilstein-journals.orgresearchgate.netchim.itnih.gov This reaction typically first yields a pyrazoline intermediate through a Michael addition followed by cyclization. beilstein-journals.orgresearchgate.net The pyrazoline is then oxidized to the aromatic pyrazole. beilstein-journals.org If the α,β-unsaturated precursor contains a suitable leaving group, direct elimination can lead to the pyrazole without a separate oxidation step. beilstein-journals.org
| Precursor Type | Reagent | Key Feature | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine | Classic Knorr synthesis; direct formation of pyrazole. | nih.govjk-sci.com |
| β-Ketonitrile | Hydrazine | Yields a 3-aminopyrazole precursor. | chim.it |
| α,β-Unsaturated Ketone/Aldehyde | Hydrazine | Forms a pyrazoline intermediate requiring subsequent oxidation. | researchgate.netchim.it |
Benzamide (B126) Moiety Introduction and Amide Bond Formation Techniques
Once the 3-aminopyrazole core is synthesized, the 2-hydroxybenzamide (salicylamide) moiety is introduced via an amide bond formation reaction. This is a cornerstone transformation in organic synthesis. researchgate.netrsc.orgnih.gov
A common approach is the acylation of the 3-aminopyrazole with an activated derivative of salicylic (B10762653) acid. fishersci.co.uk Salicylic acid can be converted to a more reactive species like salicyloyl chloride, typically using reagents such as thionyl chloride or oxalyl chloride. fishersci.co.uk The salicyloyl chloride then readily reacts with the amino group on the pyrazole, usually in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. fishersci.co.uk
Alternatively, direct coupling of salicylic acid with 3-aminopyrazole can be achieved using a variety of coupling reagents developed for peptide synthesis. fishersci.co.ukpeptide.comluxembourg-bio.com These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comluxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). peptide.comluxembourg-bio.com
A newer, greener approach involves the use of boron-based reagents, such as B(OCH₂CF₃)₃, which can facilitate direct amidation between carboxylic acids and amines, often with simplified purification. acs.org
Optimization of Reaction Conditions and Reagent Selection for Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- Synthesis
The efficiency of the synthesis of the target compound is highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and base is crucial for maximizing yield and minimizing side products. researchgate.net
For the Knorr pyrazole synthesis, the reaction is often catalyzed by a small amount of acid (e.g., acetic acid) and heated in a protic solvent like ethanol (B145695) or propanol. chemhelpasap.comjk-sci.com For the amide bond formation step, the choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. fishersci.co.ukgoogle.com The selection of the coupling reagent and base is also vital, especially when dealing with electron-deficient heterocyclic amines like aminopyrazoles, which can be less reactive. researchgate.net In some cases, methanesulfonyl chloride and N-methylimidazole have been found to be effective for activating the carboxylic acid for coupling with such amines. researchgate.net
The following table summarizes typical parameters that are varied to optimize the key reaction steps.
| Parameter | Pyrazole Formation (Knorr) | Amide Coupling (with Reagents) | Typical Conditions/Variations |
| Catalyst/Reagent | Acetic Acid, Mineral Acids | DCC, EDC, HATU, PyBOP, B(OCH₂CF₃)₃ | Catalyst loading is typically 0.1-10 mol%. Stoichiometric amounts of coupling reagents are used. |
| Solvent | Ethanol, Propanol, Acetic Acid | DMF, DCM, THF, Ethyl Acetate | Solvent choice affects solubility, reaction rate, and temperature control. |
| Base | Not typically required | DIEA, Triethylamine, Pyridine, NMI | 2-3 equivalents of a non-nucleophilic base are common to scavenge acid byproducts. |
| Temperature | Room temp. to 120°C | 0°C to Room Temperature | Initial activation is often done at 0°C, followed by reaction at room temperature. Pyrazole synthesis may require heating. |
Advanced Synthetic Approaches and Innovations
Beyond the traditional two-step sequence, modern synthetic chemistry offers more sophisticated and efficient strategies for constructing complex molecules like Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-.
Multi-Step Synthesis Design and Efficiency for Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-
Continuous flow chemistry represents a significant innovation in multi-step synthesis. mtak.hudurham.ac.uk In a flow process, reagents are pumped through tubes and reactors where reactions occur, and the product stream is collected continuously. durham.ac.ukrsc.org This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates automation. researchgate.netdurham.ac.uk A multi-step flow synthesis could be designed where the pyrazole formation occurs in a first reactor module, and the output stream is then mixed with activated salicylic acid in a second module to form the final benzamide product without isolating the aminopyrazole intermediate. mtak.hu
Transition Metal-Catalyzed Coupling Reactions in Benzamide-Pyrazole Synthesis (e.g., Suzuki-Miyaura, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds and can be applied to functionalize the benzamide-pyrazole scaffold. rsc.org While not typically used for the primary amide bond formation in this target molecule, they are invaluable for creating derivatives.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is widely used to introduce aryl or heteroaryl substituents onto a pyrazole ring. rsc.orgnih.govnih.govresearchgate.netmdpi.com For example, a bromo-substituted pyrazole could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to append a new aryl group. nih.govresearchgate.net This allows for the synthesis of a diverse library of pyrazole derivatives.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgresearchgate.netwikipedia.org This reaction could be used to attach an alkynyl group to a halogenated pyrazole core, which can then serve as a handle for further transformations, such as the formation of other heterocyclic rings. researchgate.netresearchgate.net
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halogenated Pyrazole + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), Base (e.g., Na₂CO₃, K₃PO₄) | C(sp²)-C(sp²) |
| Sonogashira | Halogenated Pyrazole + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) |
Regioselectivity and Stereoselectivity in Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- Synthesis
The synthesis of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, typically involves the formation of an amide bond between a salicylic acid derivative and 3-aminopyrazole. However, the synthesis of the 3-aminopyrazole precursor itself is a key step where regioselectivity becomes crucial. Pyrazoles are generally synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The regioselectivity of this reaction is governed by the nature of the substituents on both reactants. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two regioisomeric pyrazoles.
In the context of synthesizing the 3-aminopyrazole precursor for the target molecule, a common strategy involves the use of reagents where the regiochemical outcome is controlled. For example, the reaction of (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent can be controlled to produce either N-formohydrazides or 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes depending on the reaction conditions. core.ac.uk This highlights the importance of reaction parameter optimization in directing the regioselective formation of the desired pyrazole isomer.
Another approach to achieve regioselectivity is the 1,3-dipolar cycloaddition reaction. For example, the reaction of nitrile-imines with acrylonitrile (B1666552) derivatives has been shown to proceed regioselectively to afford pyrazoline derivatives, which can be subsequently converted to pyrazoles. researchgate.net The regioselectivity in such reactions is often dictated by both electronic and steric factors of the interacting dipoles and dipolarophiles.
Stereoselectivity is generally not a primary concern in the synthesis of the core structure of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, as the molecule itself is achiral. However, if chiral centers are introduced into either the salicylic acid or the pyrazole portion, or if the synthesis proceeds via a chiral intermediate, then stereoselective control would become a critical aspect. For instance, the enantioselective oxidative cyclization of N-allyl benzamides to oxazolines using a chiral triazole-substituted iodoarene catalyst demonstrates a method where stereochemistry is controlled in a related system. chemrxiv.org While not directly applicable to the synthesis of the title compound, this illustrates that stereoselective transformations in the vicinity of the benzamide functionality are feasible.
Derivatization and Functionalization Strategies of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-
The derivatization of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, offers a versatile platform for modifying its physicochemical and biological properties. Functionalization can be targeted at three main regions of the molecule: the benzene (B151609) ring, the pyrazole heterocycle, and the amide linker/hydroxyl group.
Common modifications include halogenation, nitration, and Friedel-Crafts reactions. For example, the synthesis of 2-hydroxy-N-(3-nitrophenyl)benzamide involves the nitration of the aniline (B41778) precursor before amide bond formation, demonstrating a strategy to introduce substituents onto the aromatic ring. researchgate.netnih.gov
| Modification | Reagents and Conditions | Potential Products | Reference |
| Nitration | HNO₃, H₂SO₄ | 2-hydroxy-nitro-N-(1H-pyrazol-3-yl)benzamides | researchgate.netnih.gov |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo/Chloro-2-hydroxy-N-(1H-pyrazol-3-yl)benzamides | nih.gov |
| Sulfonylation | H₂SO₄, SO₃ | 2-hydroxy-N-(1H-pyrazol-3-yl)benzene sulfonamides | nih.gov |
This table presents potential modifications based on general aromatic substitution reactions and examples from related compounds.
The pyrazole ring can also be functionalized to introduce a variety of substituents. The reactivity of the pyrazole ring towards electrophiles is influenced by the nitrogen atoms. The N1 position can be readily alkylated or arylated. nih.gov The carbon atoms of the pyrazole ring can also undergo substitution reactions.
A notable method for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction, which can introduce a formyl group at the C4 position of the pyrazole. nih.gov This formyl group can then serve as a handle for further transformations.
| Position of Modification | Type of Modification | Reagents and Conditions | Potential Products | Reference |
| N1 | Alkylation/Arylation | Alkyl halide, base or Aryl boronic acid, Cu catalyst | N-substituted-2-hydroxy-N-(pyrazol-3-yl)benzamides | nih.gov |
| C4 | Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-hydroxy-N-(4-formyl-1H-pyrazol-3-yl)benzamide | nih.gov |
| C4 | Halogenation | N-halosuccinimide | 2-hydroxy-N-(4-halo-1H-pyrazol-3-yl)benzamide | nih.gov |
This table illustrates common functionalization strategies for the pyrazole ring based on established methodologies.
The amide linker and the phenolic hydroxyl group are key functional groups that can be modified to alter the compound's properties. The amide nitrogen can, in principle, be alkylated, though this is less common. More frequently, the amide bond is replaced with other bioisosteric linkers such as sulfonamides or reversed amides. ias.ac.in
The phenolic hydroxyl group is a versatile handle for derivatization. It can be alkylated to form ethers or acylated to form esters. These modifications can impact the hydrogen bonding capacity and lipophilicity of the molecule.
| Functional Group | Type of Modification | Reagents and Conditions | Potential Products | Reference |
| Amide Linker | Bioisosteric Replacement | Sulfonyl chloride, amine | 2-hydroxy-N-(1H-pyrazol-3-yl)benzenesulfonamide | ias.ac.in |
| Hydroxyl Group | O-Alkylation | Alkyl halide, base | 2-alkoxy-N-(1H-pyrazol-3-yl)benzamide | researchgate.net |
| Hydroxyl Group | O-Acylation | Acyl chloride, base | 2-(acyloxy)-N-(1H-pyrazol-3-yl)benzamide | researchgate.net |
This table provides examples of modifications to the amide and hydroxyl groups based on general organic transformations.
The rational design of analogues of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- is guided by structure-activity relationship (SAR) studies and molecular modeling. By understanding how the parent molecule interacts with its biological target, specific modifications can be designed to enhance activity, selectivity, or pharmacokinetic properties.
For instance, in the design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, molecular hybridization was employed to combine the pharmacophoric features of pyrazole and phthalazine (B143731) scaffolds. nih.gov Molecular docking studies can predict the binding modes of designed analogues and help prioritize synthetic targets. For example, docking studies of pyrazole-based benzene sulfonamides as carbonic anhydrase inhibitors revealed key interactions that guided the design of more potent derivatives. nih.gov
The design process often involves iterative cycles of design, synthesis, and biological evaluation. This approach allows for the systematic exploration of the chemical space around the parent molecule to identify analogues with improved properties.
Spectroscopic and Structural Elucidation of Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-". Analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides a detailed picture of the proton and carbon environments within the molecule, confirming the connectivity of the benzamide (B126) and pyrazole (B372694) moieties.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 2-hydroxybenzoyl group and the pyrazole ring are observed. The protons on the benzene (B151609) ring typically appear as a complex multiplet system in the downfield region, characteristic of their aromatic environment. The chemical shifts are influenced by the electronic effects of the hydroxyl and amide substituents. The protons of the pyrazole ring exhibit their own characteristic signals, with their chemical shifts and coupling patterns providing information about their relative positions. The amide (N-H) and hydroxyl (O-H) protons usually appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" gives rise to a distinct signal. The carbonyl carbon of the amide group is typically observed at a significantly downfield chemical shift. The aromatic carbons of the benzene and pyrazole rings resonate in the characteristic aromatic region of the spectrum. The positions of these signals are influenced by the attached functional groups, providing further confirmation of the molecular structure.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the molecule. COSY spectra reveal proton-proton coupling relationships, allowing for the assignment of adjacent protons within the aromatic rings. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the link between the benzoyl and pyrazolyl fragments through the amide bond. For instance, a correlation between the amide proton and the carbonyl carbon, as well as with carbons of the pyrazole ring, would definitively establish the N-acyl linkage.
Table 1: Representative ¹H and ¹³C NMR Data for Benzamide Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzamide | 8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H), 6.33 (b, 2H) | 169.91, 132.81, 132.23, 128.65, 127.51 |
| 2-Methylbenzamide | 7.71 (s, 1H), 7.36-7.30 (m, 3H), 7.24-7.21 (m, 2H), 6.34 (b, 2H), 2.37(s, 3H) | 176.40, 142.33, 140.33, 135.78, 134.88, 132.21, 130.13, 24.00 |
| 4-Hydroxybenzamide | 7.60 (d, 2H), 6.85 (d, 2H), 3.63 (s, 1H) | 173.75, 165.29, 134.91, 129.61, 119.71 |
| 4-Nitrobenzamide (in Acetone-d6) | 8.49 (d, 2H), 8.21 (d, 2H), 7.83(s, 1H), 7.00 (s, 1H) | Not specified |
Note: The data presented are for related benzamide structures to provide a comparative context for the expected chemical shifts in Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-. rsc.org
Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this type of compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, thus providing a clear indication of the molecular mass.
For "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" (C₁₀H₉N₃O₂), the expected monoisotopic mass is approximately 203.07 g/mol . uni.lu In ESI-MS, a prominent peak corresponding to this mass (or M+1 for the protonated species) would be expected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion, followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-", characteristic fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a benzoyl cation (C₆H₄(OH)CO⁺) and a pyrazol-3-amine radical cation, or their respective neutral and charged counterparts. The fragmentation of the benzoyl portion might involve the loss of CO, while the pyrazole ring could undergo ring-opening or loss of small neutral molecules like HCN. The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural units within the molecule.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.07675 | 141.8 |
| [M+Na]⁺ | 226.05869 | 149.1 |
| [M-H]⁻ | 202.06219 | 143.7 |
| [M+NH₄]⁺ | 221.10329 | 157.9 |
| [M+K]⁺ | 242.03263 | 145.3 |
| [M+H-H₂O]⁺ | 186.06673 | 133.9 |
Note: m/z refers to the mass-to-charge ratio of the adduct.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-". The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key functional groups and their expected IR absorption ranges for this compound include:
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group on the benzene ring. The broadness is a result of hydrogen bonding.
N-H Stretch: The amide N-H stretching vibration typically appears in the region of 3100-3500 cm⁻¹. This may overlap with the O-H stretching band.
C=O Stretch (Amide I): A strong, sharp absorption band is expected between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is typically found in the range of 1510-1570 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic benzene and pyrazole rings.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is typically observed in the 1200-1400 cm⁻¹ range.
O-H Bend: The in-plane bending of the hydroxyl group can be found around 1330-1440 cm⁻¹.
C-H Aromatic Stretch: These vibrations are generally observed as weak to medium bands above 3000 cm⁻¹.
The presence of these characteristic absorption bands in the IR spectrum of a synthesized compound provides strong evidence for the presence of the hydroxyl, amide, and aromatic functionalities, consistent with the structure of "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-".
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-", the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.
The conjugated system, which includes the benzene ring, the amide group, and the pyrazole ring, gives rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of the hydroxyl group as an auxochrome on the benzene ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths.
The carbonyl group of the amide also has a lone pair of electrons on the oxygen atom, which can undergo a lower energy n → π* transition. This transition is generally weaker in intensity and may appear as a shoulder on the more intense π → π* absorption bands. The solvent used for the analysis can influence the position of these absorption maxima. A detailed analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic properties of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- and Derivatives
A key feature that would be elucidated is the presence of intramolecular hydrogen bonding. It is highly likely that an intramolecular hydrogen bond exists between the hydroxyl group at the 2-position of the benzoyl moiety and the nitrogen or oxygen atom of the amide group, forming a stable six-membered ring. This type of interaction significantly influences the conformation of the molecule.
Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. For instance, intermolecular hydrogen bonds could form between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. The hydroxyl group and the pyrazole ring can also participate in intermolecular hydrogen bonding. The π-π stacking interactions between the aromatic rings of adjacent molecules also play a crucial role in the crystal packing. Understanding these non-covalent interactions is important for comprehending the solid-state properties of the compound.
Intermolecular Interactions and Crystal Packing Architectures
The crystal structure of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- is primarily dictated by a network of intermolecular hydrogen bonds and π-π stacking interactions, which are common in related benzamide and pyrazole derivatives. These non-covalent interactions are crucial in the formation of stable supramolecular architectures.
The presence of multiple hydrogen bond donors (the hydroxyl group, the amide N-H, and the pyrazole N-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the pyrazole nitrogen atoms) allows for the formation of a variety of hydrogen bonding motifs. In structurally similar 2-hydroxy-benzamides, both intramolecular and intermolecular hydrogen bonds have been observed. An intramolecular hydrogen bond is expected to form between the hydroxyl group at the 2-position of the benzamide ring and the carbonyl oxygen, creating a stable six-membered ring. This type of interaction is a common feature in salicylamides.
In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. The amide N-H can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimers. Furthermore, the pyrazole ring offers additional sites for hydrogen bonding, with the N-H group acting as a donor and the sp2-hybridized nitrogen atom acting as an acceptor. This can lead to the formation of extended networks. For instance, in the crystal structure of a related compound, N-(1,3-thiazol-2-yl)benzamide, hydrogen-bonded dimers are a prominent feature. mdpi.com
The aromatic rings of the benzamide and pyrazole moieties are also expected to participate in π-π stacking interactions, further stabilizing the crystal structure. These interactions, where the electron-rich π systems of adjacent rings overlap, are a common feature in the crystal packing of aromatic compounds.
A hypothetical representation of the intermolecular interactions is presented in the table below, based on typical bond lengths and angles observed in similar structures.
| Interaction Type | Donor | Acceptor | Distance (Å) (Typical) | Angle (°) (Typical) |
| Intramolecular H-bond | O-H (hydroxyl) | O=C (amide) | 2.5 - 2.7 | 140 - 160 |
| Intermolecular H-bond | N-H (amide) | O=C (amide) | 2.8 - 3.1 | 150 - 170 |
| Intermolecular H-bond | N-H (pyrazole) | N (pyrazole) | 2.8 - 3.0 | 160 - 180 |
| π-π stacking | Benzene ring | Pyrazole ring | 3.3 - 3.8 | - |
Tautomeric Equilibrium and Conformational Analysis from Spectroscopic and Crystallographic Data
Tautomerism is a key consideration for Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- due to the presence of the pyrazole ring. The pyrazole moiety can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, depending on the position of the proton on the nitrogen atoms of the ring. The relative stability of these tautomers can be influenced by the solvent and the solid-state packing. researchgate.net
In the solid state, the crystal structure would reveal a single tautomeric form, likely stabilized by the network of intermolecular interactions. X-ray crystallography is the definitive method for determining the tautomeric form in the solid state. For related pyrazole derivatives, it has been shown that the solid-state structure often consists of a single dominant tautomer. nih.gov
In solution, a dynamic equilibrium between different tautomers may exist. NMR spectroscopy is a powerful tool to study this equilibrium. The chemical shifts of the pyrazole ring protons and carbons would be sensitive to the tautomeric form. For example, in a study of related pyrazole derivatives, different NMR signals were observed for the different tautomers in solution. researchgate.net The equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds.
The conformational flexibility of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- is mainly associated with the rotation around the C-C and C-N bonds of the amide linkage. The planarity of the molecule is influenced by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction restricts the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, favoring a more planar conformation.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of different conformers and tautomers, complementing the experimental data from spectroscopic and crystallographic techniques. For other benzamide derivatives, conformational analysis has been performed using such computational methods.
The following table summarizes the expected spectroscopic features that could be used to elucidate the tautomeric and conformational state of the molecule.
| Spectroscopic Technique | Key Observations | Information Gained |
| ¹H NMR | Chemical shifts of pyrazole N-H and C-H protons. | Determination of the dominant tautomer in solution. |
| ¹³C NMR | Chemical shifts of pyrazole ring carbons. | Confirmation of the tautomeric form. |
| IR Spectroscopy | Position and shape of O-H and N-H stretching bands. | Information on intra- and intermolecular hydrogen bonding. |
| UV-Vis Spectroscopy | Wavelength of maximum absorption. | Study of the electronic structure and tautomeric equilibrium. |
Computational Chemistry and Theoretical Investigations of Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to computational chemistry, offering detailed insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Benzamide (B126), 2-hydroxy-N-1H-pyrazol-3-yl-, geometry optimization would be performed using DFT, commonly with the B3LYP hybrid functional and a basis set such as 6-311G(d,p) or 6-311++G**. ias.ac.inias.ac.innih.gov This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state on the potential energy surface.
A key structural feature of this molecule is the intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the oxygen of the benzamide's carbonyl group, forming a stable six-membered ring. researchgate.netmdpi.com DFT calculations can precisely predict the bond lengths, bond angles, and dihedral angles of this optimized structure. The optimized geometry is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a true energy minimum. nih.gov
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| O-H···O | Intramolecular H-bond length | ~1.8 - 2.0 Å |
| C=O | Carbonyl bond length | ~1.25 Å |
| N-H | Amide N-H bond length | ~1.01 Å |
| C-N | Amide C-N bond length | ~1.36 Å |
| Benzene-Amide | Dihedral Angle | Nearly planar |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For pyrazole (B372694) derivatives, the HOMO and LUMO orbitals are typically distributed across the entire molecular framework. mdpi.comresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.5 eV |
| Energy Gap (ΔE) | 5.0 eV |
Note: Values are illustrative based on similar pyrazole-amide structures.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map displays different potential values on the electron density surface using a color spectrum.
Red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, these regions would be concentrated around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms of the pyrazole ring. chemrxiv.orgresearchgate.net
Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the amide N-H proton. chemrxiv.org
Green regions denote areas of neutral or zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites. wuxiapptec.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including intramolecular charge transfer (ICT) interactions. ias.ac.in This method investigates the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. ias.ac.in
The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. In Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, significant interactions are expected, such as the delocalization of lone pair electrons (n) from the oxygen and nitrogen atoms into the antibonding (π) orbitals of the aromatic ring and carbonyl group. The strong intramolecular hydrogen bond (O-H···O=C) can also be characterized as a charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond (n(O) → σ(O-H)). ias.ac.inresearchgate.net
Table 3: Key NBO Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) Carbonyl | π(C-C) Benzene (B151609) Ring | ~20-30 | π-conjugation |
| LP(N) Amide | π(C=O) Carbonyl | ~50-60 | Resonance |
| LP(O) Carbonyl | σ(O-H) Hydroxyl | ~15-25 | Intramolecular H-Bond |
| π(C-C) Benzene Ring | π(C=O) Carbonyl | ~18-22 | π-conjugation |
Note: LP denotes a lone pair. E(2) values are representative for such interactions.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.
MD simulations model the movements of atoms and molecules over a period, providing a view of the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. rsc.orgmdpi.com For Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. nih.gov
By analyzing the simulation trajectory, researchers can study:
Conformational Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms is monitored over time. A stable RMSD value indicates that the molecule maintains a consistent average conformation.
Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues reveals which parts of the molecule are more flexible or rigid.
Solvent Interactions: The simulation can show how solvent molecules arrange themselves around the solute and form hydrogen bonds with its polar groups (e.g., the carbonyl, hydroxyl, and amide groups). This is crucial for understanding solubility and how the molecule behaves in a biological context. nih.gov
These simulations help bridge the gap between the theoretical properties of an isolated molecule and its behavior in a realistic, dynamic environment.
Simulation of Adsorption Phenomena and Surface Interactions
Computational simulations, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), are powerful tools for understanding the adsorption behavior of molecules on various surfaces. While specific studies on the adsorption of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- are not extensively documented, research on structurally similar pyrazole and benzamide derivatives as corrosion inhibitors offers valuable insights into its potential surface interactions.
For instance, studies on N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate have demonstrated its efficacy as a corrosion inhibitor for steel in acidic environments. nih.govacs.orgresearchgate.net These studies reveal that the adsorption of such molecules onto a metal surface is a spontaneous process, governed by both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The multiple adsorption sites, including the heteroatoms (N, O) with lone pair electrons and the π-electrons of the aromatic rings, play a crucial role in the formation of a protective film on the metal surface. nih.gov
DFT calculations for similar inhibitor molecules have elucidated the electronic properties that dictate their interaction with metal surfaces. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's ability to donate and accept electrons, respectively. A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates the ability to accept electrons from the metal surface, strengthening the adsorption process. researchgate.net
Molecular dynamics simulations further complement these findings by providing a dynamic picture of the inhibitor-surface interaction. These simulations show that pyrazole-based inhibitors tend to adsorb in a planar orientation, maximizing the contact area with the surface and leading to the formation of a stable and dense protective layer. researchgate.net This parallel adsorption is facilitated by the interactions between the aromatic rings and the metal surface.
Based on these findings for analogous compounds, it can be postulated that Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- would also exhibit strong adsorption on metal surfaces. The presence of the hydroxyl group, in addition to the amide and pyrazole functionalities, would provide further active sites for interaction, potentially enhancing its performance as a corrosion inhibitor or in other surface-related applications.
Structure-Based Computational Approaches for Biological Insights
Structure-based computational methods, such as molecular docking and ligand-protein interaction profiling, are instrumental in predicting the biological activity of small molecules and elucidating their mechanism of action at a molecular level.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.
The docking results revealed that 4-nitro-N-1H-pyrazol-3-ylbenzamide binds effectively within the active site of the protease, exhibiting favorable docking scores. nih.gov The binding was stabilized by a network of hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site. nih.gov This suggests that the pyrazole-benzamide scaffold is a promising framework for designing inhibitors for this and potentially other proteases.
Given the structural similarity, it is highly probable that Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- would also exhibit significant binding affinity to various biological macromolecules. The 2-hydroxy substituent could potentially form additional hydrogen bonds with receptor active sites, further enhancing its binding affinity and specificity. The pyrazole ring, a common motif in many biologically active compounds, can also participate in various interactions, including hydrogen bonding and π-π stacking.
To illustrate the potential interactions, a hypothetical docking scenario can be considered. The table below outlines the types of interactions that Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- could form with amino acid residues within a protein's active site, based on the interactions observed for similar molecules.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| 2-Hydroxy group | Asp, Glu, Asn, Gln, Ser, Thr, His | Hydrogen Bond Donor/Acceptor |
| Amide N-H | Asp, Glu, Main chain C=O | Hydrogen Bond Donor |
| Amide C=O | Asn, Gln, Arg, Lys, Main chain N-H | Hydrogen Bond Acceptor |
| Pyrazole N-H | Asp, Glu, Main chain C=O | Hydrogen Bond Donor |
| Pyrazole N | Asn, Gln, Arg, Lys, Main chain N-H | Hydrogen Bond Acceptor |
| Benzene/Pyrazole rings | Phe, Tyr, Trp, His | π-π Stacking |
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of molecular recognition and for predicting binding affinity. This involves identifying the specific amino acid residues involved in the interaction and quantifying the strength of these interactions.
For the analogous 4-nitro-N-1H-pyrazol-3-ylbenzamide, interaction profiling revealed that the stability of the complex with the SARS-CoV-2 main protease was due to a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The binding energy, a measure of the affinity of the ligand for the protein, can be calculated using various scoring functions and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
The predicted binding affinity is a critical parameter in drug design, as it correlates with the potency of the compound. A lower binding energy indicates a more stable complex and, generally, a more potent inhibitor. The study on 4-nitro-N-1H-pyrazol-3-ylbenzamide reported favorable docking scores, suggesting a strong binding affinity. nih.gov
For Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, the presence of the 2-hydroxy group is expected to have a significant impact on its interaction profile and binding affinity. This group can act as both a hydrogen bond donor and acceptor, allowing for more extensive and stronger interactions with the protein target. This could translate to a lower binding energy and higher predicted potency compared to its non-hydroxylated counterpart.
The following table summarizes the predicted binding affinities and key interactions for a series of hypothetical pyrazole-benzamide derivatives, illustrating the potential impact of different substituents on binding.
| Compound | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Benzamide, N-1H-pyrazol-3-yl- | Protease X | -7.5 | Phe, Leu, Val |
| Benzamide, 4-nitro-N-1H-pyrazol-3-yl- | Protease X | -8.2 | His, Cys, Gly |
| Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- | Protease X | -8.8 | Ser, Thr, Asp |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure Activity Relationships Sar of Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl Analogues
General Principles of SAR in Benzamide-Pyrazole Scaffolds
The benzamide-pyrazole scaffold is a privileged structure in medicinal chemistry, with both the pyrazole (B372694) and benzamide (B126) moieties contributing significantly to molecular interactions and biological activity. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. ias.ac.inresearchgate.net This ring system is planar and features a delocalized π-electron system, which allows for favorable stacking interactions with aromatic residues in biological targets. ias.ac.in
The nitrogen atoms of the pyrazole ring play a crucial role. The N-1 nitrogen is typically non-basic, while the N-2 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming key interactions within a receptor's binding site. ias.ac.inresearchgate.net The amide linker (-CONH-) connecting the benzamide and pyrazole rings is also of paramount importance. It provides a rigidifying element and serves as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling strong, directional interactions with target proteins. rhhz.net The relative orientation of the benzamide and pyrazole rings, dictated by the amide bond, is often a critical determinant of biological activity.
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The placement and electronic nature (electron-donating or electron-withdrawing) of substituents on both the benzamide and pyrazole rings can dramatically alter the biological efficacy of the analogues. These modifications can influence the molecule's electronic distribution, binding affinity, and metabolic stability.
For instance, in some related pyrazole amide derivatives, the introduction of electron-donating groups (EDGs) on the phenyl ring has been shown to be more desirable for certain types of insecticidal activity. rhhz.net Conversely, studies on other pyrazolyl hybrids have found that the presence of a strong electron-withdrawing group (EWG), such as a chlorine atom, can enhance antimicrobial and antifungal activity. nih.gov The 2-hydroxy group on the benzamide ring is a key feature, likely acting as a hydrogen bond donor or a chelating group. The acidity and hydrogen-bonding capacity of this hydroxyl group can be modulated by other substituents on the ring. An EWG positioned para to the hydroxyl group would increase its acidity, potentially altering its binding interactions.
The following table summarizes the general effects of substituents on the biological activity profile of benzamide-pyrazole scaffolds, based on established medicinal chemistry principles.
| Ring Position | Substituent Type | Electronic Effect | Potential Impact on Biological Efficacy |
| Benzamide Ring (Positions 4, 5) | Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density in the ring | May enhance binding through specific electronic interactions or improve metabolic stability. rhhz.net |
| Benzamide Ring (Positions 4, 5) | Electron-Withdrawing (e.g., -Cl, -CF₃, -NO₂) | Decreases electron density in the ring | Can increase acidity of 2-OH group, potentially forming stronger hydrogen bonds; may enhance activity against certain microbial targets. nih.gov |
| Pyrazole Ring (Positions 1, 4, 5) | Alkyl Groups | Electron-Donating / Steric Bulk | Can probe hydrophobic pockets in the binding site; may influence ring orientation. |
| Pyrazole Ring (Positions 1, 4, 5) | Halogens | Electron-Withdrawing / Lipophilic | Can form halogen bonds or increase membrane permeability. |
Role of Steric Hindrance and Conformational Constraints in Molecular Recognition
Molecular recognition is highly dependent on the three-dimensional shape complementarity between a ligand and its biological target. Steric hindrance and conformational constraints are two critical factors that govern this interaction. unina.it
Introducing bulky substituents can create steric hindrance, which may either be detrimental or beneficial. If a large group clashes with the receptor's surface, it will reduce binding affinity. rhhz.net However, a bulky substituent might also be accommodated in a large, unoccupied pocket of the active site, leading to increased potency and selectivity. unina.it Furthermore, steric effects can be used to control the molecule's conformation. For example, a substituent on the benzamide ring ortho to the amide linker can restrict the rotation around the aryl-carbonyl bond, locking the molecule into a more specific, and potentially more active, conformation.
Restricting the conformational flexibility of a molecule can be a powerful strategy to enhance binding affinity. unina.it Flexible molecules must adopt a specific "bioactive" conformation to bind to their target, which is entropically unfavorable. By introducing rigid elements or cyclizing parts of the structure, the molecule can be pre-organized into this bioactive shape, minimizing the entropic penalty upon binding. unina.it For the benzamide-pyrazole scaffold, this could involve creating a cyclic linker between the two rings to fix their relative orientation.
Lipophilicity and Membrane Permeability Considerations in SAR
For a compound to reach its biological target within a cell, it must often cross cellular membranes. Lipophilicity, commonly measured as the partition coefficient (logP), is a key determinant of this ability. nih.gov A delicate balance of lipophilicity is required for optimal biological efficacy.
Low Lipophilicity (Hydrophilic): Compounds that are too polar may have excellent aqueous solubility but struggle to cross lipid-based cell membranes, limiting their bioavailability.
High Lipophilicity (Lipophilic): Compounds that are excessively non-polar can readily cross membranes but may suffer from poor aqueous solubility, leading to formulation challenges. They might also bind non-specifically to plasma proteins and other lipids or be rapidly metabolized in the liver. researchgate.net
The table below illustrates how different functional groups can modify the lipophilicity of a parent molecule.
| Functional Group | Typical Effect on Lipophilicity (logP) | Rationale |
| -Cl, -Br, -CF₃ | Increase | Halogens are lipophilic. |
| -CH₃, -CH₂CH₃ | Increase | Alkyl groups are non-polar and hydrophobic. |
| -OH, -NH₂, -COOH | Decrease | These groups can engage in hydrogen bonding with water, increasing hydrophilicity. |
| -OCH₃ | Minor Increase | The methyl group adds lipophilicity, while the oxygen adds some polarity. |
Bioisosteric Replacement Strategies and Their Effects on Activity Profiles
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize lead compounds. u-tokyo.ac.jp It involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. The goal is to enhance the desired biological activity while minimizing unwanted properties, such as toxicity or poor metabolic stability. acs.org This approach is particularly valuable for modifying functional groups known to be important for activity or prone to metabolic breakdown.
For the Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- scaffold, several bioisosteric replacement strategies could be employed:
Amide Bond Bioisosteres: The amide linker is susceptible to hydrolysis by metabolic enzymes. Replacing it with a more stable bioisostere, such as a 1,2,4-oxadiazole, a reverse amide, or an alkene, could improve the compound's pharmacokinetic profile while maintaining the crucial geometry between the two aromatic rings. acs.orgmdpi.com
Hydroxyl Group Bioisosteres: The phenolic 2-hydroxy group is a key interaction point but can be a site for metabolic glucuronidation or sulfation. Bioisosteric replacements like a hydroxamic acid, a sulfonamide, or an N-hydroxyurea could mimic its hydrogen-bonding capabilities with improved metabolic stability.
Carboxylic Acid Mimics (for the Hydroxyl Group): The acidic nature of the phenolic hydroxyl can be mimicked by other acidic groups. For example, a 4-hydroxy-1,2,3-triazole can serve as a bioisostere for a carboxylic acid or a hydroxylated aromatic ring. researchgate.net
Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced with other five-membered heterocycles like isoxazole, thiazole, or 1,2,3-triazole to probe for different electronic and hydrogen-bonding interactions within the receptor site. acs.org
The following table presents common bioisosteric pairs relevant to the scaffold.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Amide (-CONH-) | 1,2,4-Oxadiazole, Reverse Amide (-NHCO-) | Improve metabolic stability, alter hydrogen bonding pattern. acs.orgmdpi.com |
| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH₂) | Maintain hydrogen bonding capability, alter pKa and steric profile. u-tokyo.ac.jp |
| Phenyl Ring | Thiophene, Pyridine | Modify aromaticity, polarity, and potential for hydrogen bonding. |
| Pyrazole Ring | Isoxazole, Thiazole, 1,2,3-Triazole | Alter hydrogen bond acceptor/donor sites and electronic properties. researchgate.netacs.org |
Preclinical Biological Activities and Molecular Interactions of Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl Excluding Clinical Human Trials
Anticancer and Cytotoxic Activities
No specific studies detailing the anticancer and cytotoxic activities of Benzamide (B126), 2-hydroxy-N-1H-pyrazol-3-yl- were identified. Research on structurally related compounds, such as other substituted 2-hydroxybenzamides and N-pyrazolyl benzamides, has shown a potential for anticancer effects, but these findings cannot be directly attributed to the specific compound . nih.govnih.govsemanticscholar.orgresearchgate.net
In Vitro Cytotoxicity Assessments against Cancer Cell Lines
There is no available data from in vitro cytotoxicity assessments of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- against any cancer cell lines.
Modulators of Cell Cycle Progression and Apoptosis Induction in Preclinical Models
No studies have been published that investigate the effects of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- on cell cycle progression or apoptosis induction in preclinical models. While related N-substituted benzamides and pyrazole (B372694) derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, specific data for the title compound is absent. researchgate.netmdpi.comnih.govrsc.org
Enzyme Inhibition: Targeting Key Enzymes (e.g., PARP, HDAC, Glucokinase, Kinases)
There is no specific information available regarding the inhibitory activity of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- against key enzymes such as Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), glucokinase, or other kinases. Studies on other benzamide derivatives have shown activity against some of these targets, for example as HDAC or glucokinase modulators, but this cannot be extrapolated. nih.govnih.gov
Interaction with Specific Molecular Targets (e.g., GPR84, HSP90, STIM/Orai)
No research data is available detailing the interaction of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- with specific molecular targets such as G-protein coupled receptor 84 (GPR84), heat shock protein 90 (HSP90), or Stromal interaction molecule (STIM) and Orai proteins.
Anti-inflammatory Properties
Specific preclinical studies on the anti-inflammatory properties of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- have not been found in the reviewed literature. The general classes of benzamides and pyrazoles are known to sometimes exhibit anti-inflammatory effects, often through mechanisms like the inhibition of NF-kappaB, but specific evidence for this compound is lacking. nih.govmdpi.comresearchgate.net
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
There are no published reports on the antimicrobial, antibacterial, antifungal, or antiviral activities of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-. Although various derivatives of pyrazole and benzamide have been synthesized and tested for such properties, no data is available for this specific molecule. nih.govmdpi.comnih.gov
In Vitro Efficacy against Bacterial Strains (e.g., NDM-1-positive bacteria)
Currently, there is a lack of publicly available scientific literature detailing the in vitro efficacy of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- against specific bacterial strains, including New Delhi metallo-beta-lactamase-1 (NDM-1)-positive bacteria. While the broader classes of benzamide and pyrazole derivatives have been investigated for their antimicrobial properties, specific data on the minimum inhibitory concentrations (MIC) or bactericidal effects of this particular compound are not available in the reviewed scientific literature. frontiersin.orgrsc.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.net
Antiviral Potency (e.g., Avian Influenza Virus)
There are no specific studies identified in the current scientific literature that evaluate the antiviral potency of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- against the avian influenza virus (H5N1) or other viral strains. Research into the antiviral activities of pyrazole and benzamide derivatives is an active area, but specific data, such as EC50 or viral reduction values for the specified compound, have not been reported. nih.govnih.govresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov
Antiprotozoal Efficacy (e.g., P. falciparum, Trypanosomes, Leishmania)
The antiprotozoal efficacy of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- against Plasmodium falciparum, Trypanosoma species, or Leishmania species has not been specifically detailed in the available scientific research. Although derivatives of pyrazole and benzamide have been explored for their potential against various protozoan parasites, there is no published data on the specific IC50 values or mechanisms of action for the compound against these organisms. rsc.orgnih.govnih.govresearchgate.netnih.govmdpi.com
Other Significant Biological Activities
Corrosion Inhibition Studies
While direct studies on Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- are not available, research on structurally similar compounds provides insight into its potential as a corrosion inhibitor. A study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), a related pyrazole-benzamide derivative, has demonstrated significant corrosion inhibition for C38 steel in a 1 M HCl solution. nih.govresearchgate.netnih.govacs.org
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that MPAPB acts as a mixed-type inhibitor, effectively reducing both the anodic and cathodic reactions of corrosion. researchgate.netnih.gov The inhibition efficiency of MPAPB was found to be concentration-dependent, reaching up to 91.2% at a concentration of 1.0 mM. acs.org The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a protective monolayer. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a Structurally Related Compound (MPAPB)
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0.1 | 1.25 | 75.3 |
| 0.5 | 0.58 | 88.5 |
Data is for the structurally related compound N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) and is intended for comparative purposes. researchgate.netacs.org
Glucokinase Activation for Metabolic Regulation
The activation of glucokinase (GK) is a therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov Benzamide derivatives, particularly those incorporating a pyrazole moiety, have been identified as potent glucokinase activators. mdpi.com Research in this area has led to the discovery of compounds such as 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, which demonstrates the potential of the N-pyrazol-3-yl-benzamide scaffold in activating glucokinase. acs.org
This related compound was identified as a potent glucokinase activator with an EC50 of 315 nM and was shown to induce a 2.23-fold increase in glucose uptake in in vitro assays. acs.org While these findings are for a structurally different molecule, they highlight the potential of the core benzamide-pyrazole structure for the development of glucokinase activators.
Table 2: Glucokinase Activation by a Structurally Related N-pyrazol-3-yl-benzamide Derivative
| Compound | EC50 (nM) | Fold Increase in Glucose Uptake |
|---|
This data is for a structurally related compound and illustrates the potential of the broader chemical class. acs.org
Modulation of Store-Operated Calcium Entry (SOCE)
There is currently no available scientific literature that specifically investigates the modulatory effects of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- on store-operated calcium entry (SOCE). While pyrazole derivatives have been explored as modulators of calcium signaling pathways, the specific impact of this compound on SOCE remains uncharacterized. frontiersin.orgmdpi.comnih.govnih.govacs.org
Antioxidant Potential and Radical Scavenging Activity
Following a comprehensive review of peer-reviewed scientific literature, no preclinical studies specifically investigating the antioxidant and radical scavenging activities of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- were identified.
The chemical structure of this compound incorporates a salicylamide (B354443) (2-hydroxy-benzamide) moiety and a pyrazole ring. Both of these structural motifs are present in various compounds that have been investigated for their antioxidant properties. For instance, the phenolic hydroxyl group on the salicylamide portion could theoretically contribute to radical scavenging activity. Similarly, derivatives of pyrazole have been the subject of research into their potential as antioxidant agents.
However, without direct experimental evaluation of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-, any discussion of its antioxidant potential remains speculative. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, hydroxyl radical scavenging assays, and ferric reducing antioxidant power (FRAP) assays, would be necessary to determine its activity.
As no data from such studies are available for this specific compound, a detailed analysis and the creation of data tables on its antioxidant and radical scavenging activity is not possible at this time.
Intellectual Property and Commercial Implications in Academic Research for Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl
Patent Landscape Analysis of Benzamide (B126), 2-hydroxy-N-1H-pyrazol-3-yl- and Related Derivatives
A comprehensive analysis of the patent landscape for "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" and its related derivatives reveals a competitive and active area of research and development, primarily driven by the pharmaceutical industry. The core structure, which combines a benzamide and a pyrazole (B372694) moiety, is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.
Key players in this landscape include major pharmaceutical corporations and specialized biotechnology companies. Their patents often claim large Markush structures, which encompass a broad range of substituted benzamide-pyrazole derivatives, including structures analogous to "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-". These patents typically focus on the therapeutic applications of these compounds, particularly as kinase inhibitors for the treatment of cancers and inflammatory diseases.
The patenting trend for pyrazole derivatives has been consistently strong over the past few decades, indicating the sustained interest in this heterocyclic core for drug discovery. A review of patent databases indicates a significant number of patents protecting pyrazole-containing compounds, with applications spanning a wide array of therapeutic fields. For instance, pyrazole derivatives have been patented as anti-inflammatory agents, analgesics, and anticancer therapeutics.
While a direct patent for the specific compound "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" may not be the primary focus of broad industry patents, it often falls within the scope of their claims. Academic researchers working on this specific molecule or its novel derivatives must therefore carefully navigate this existing patent thicket. The landscape is characterized by a focus on composition of matter claims, which protect the chemical structure of the compounds themselves, as well as method of use claims, which cover their application in treating specific diseases.
Interactive Table: Representative Patents in the Benzamide-Pyrazole Landscape
| Patent Number | Assignee | Title | Key Therapeutic Area Claimed |
|---|---|---|---|
| US5466823A | G.D. Searle & Co. | Substituted pyrazolyl benzenesulfonamides | Inflammation and inflammation-related disorders |
| US6156766A | Takeda Chemical Industries, Ltd. | Benzamide compounds and pharmaceutical use thereof | Hypertension, angina pectoris, asthma |
| US20230070369A1 | Hoffmann-La Roche Inc. | Pyrazole pharmaceutical composition | Not specified (pharmaceutical composition) |
Review of Patent Claims and Novelty in Benzamide-Pyrazole Chemistry
A detailed review of patent claims related to benzamide-pyrazole chemistry is essential for understanding the scope of existing intellectual property and for identifying opportunities for new, patentable inventions. The novelty and inventiveness of claims in this area often hinge on several key aspects:
Novel Chemical Scaffolds: While the general benzamide-pyrazole core is well-trodden, novelty can be established by introducing unique substitution patterns or by incorporating the scaffold into a larger, more complex molecular architecture. The specific placement of the hydroxyl group and the linkage to the pyrazole ring in "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" are critical determinants of its novelty.
Specific Substituents: Patent claims frequently define a Markush structure with a generic core and then specify various possible substituent groups at different positions. The novelty of a new analogue can reside in the selection of a particular substituent or a combination of substituents that is not explicitly disclosed in the prior art and leads to unexpected properties.
Stereochemistry and Isomers: For chiral molecules, a claim to a specific enantiomer or diastereomer can be novel even if the racemic mixture was previously known. The "chiral switch" strategy, where a single, more active enantiomer of a previously marketed racemic drug is patented, is a common approach in the pharmaceutical industry. acs.org
Polymorphs and Crystalline Forms: Different crystalline forms, or polymorphs, of a compound can have distinct physical properties, such as solubility and stability, which can impact its therapeutic efficacy. Patents claiming novel and non-obvious polymorphs of known compounds are a significant feature of the pharmaceutical patent landscape. A case in Vietnam involving the infringement of a patent for a specific crystalline form of an active ingredient highlights the importance of such claims.
Method of Use: Even if a compound is known, a new and non-obvious therapeutic use for that compound can be patented. These "second medical use" patents are a valuable tool for extending the intellectual property protection of a drug. wilsongunn.com
The non-obviousness requirement, as laid out in 35 U.S.C. § 103, is often a higher hurdle to overcome than novelty. pli.edu For a new benzamide-pyrazole analogue to be considered non-obvious, it must not have been obvious to a person of ordinary skill in the art at the time the invention was made. This often requires demonstrating unexpected results, such as significantly improved potency, selectivity, or a superior pharmacokinetic profile compared to what would have been predicted from the prior art. The complexity and unpredictability inherent in pharmaceutical development can support the non-obviousness of new formulations and compounds. finnegan.comnih.govfinnegan.com
Strategies for Patenting New Benzamide-Pyrazole Analogues in Academic Settings
For academic researchers, securing patent protection for novel benzamide-pyrazole analogues requires a strategic approach that aligns with the university's technology transfer goals and the realities of the commercial landscape. ox.ac.uk Here are key strategies for academic settings:
Early and Comprehensive Prior Art Searches: Before significant resources are invested, a thorough search of patent and scientific literature is crucial to assess the novelty and patentability of a new analogue. bailey-walsh.com This helps in designing compounds that are more likely to be patentable and avoids infringing on existing patents.
Focus on "Composition of Matter" Claims: The strongest form of patent protection for a new drug is a "composition of matter" claim, which covers the molecule itself, regardless of its method of preparation or use. ox.ac.uk Academic researchers should aim to generate sufficient data to support broad claims to the novel compound and its closely related derivatives.
Generate Data Demonstrating Unexpected Properties: To overcome the non-obviousness hurdle, it is critical to generate experimental data that demonstrates the surprising and advantageous properties of the new analogue. This could include enhanced biological activity, improved selectivity for a particular target, a novel mechanism of action, or a better safety profile.
Consider Multiple Layers of Protection: A robust patent strategy involves creating multiple layers of protection. bailey-walsh.com This can include filing for patents on:
The novel compound itself (composition of matter).
The process for synthesizing the compound, especially if it is a novel and inventive method.
New therapeutic uses for the compound (method of use).
Novel formulations of the compound that may offer advantages in delivery or stability. nih.gov
Engage with the University's Technology Transfer Office (TTO) Early: TTOs have expertise in patent law and commercialization and can provide invaluable guidance throughout the invention disclosure and patenting process. Early engagement ensures that the research is aligned with the university's intellectual property policies and that all necessary steps are taken to protect the invention.
Understand the International Patent Landscape: If a new compound has the potential for global impact, it is important to consider an international patenting strategy. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing a single patent application in a large number of countries. bailey-walsh.com
Balance Publication with Patenting: While academic researchers are driven to publish their findings, premature public disclosure can jeopardize patent rights. It is crucial to file a patent application before any public disclosure of the invention, such as in a journal article, conference presentation, or thesis. acs.org
By strategically navigating the patent landscape and proactively protecting their intellectual property, academic researchers can enhance the commercial potential of their discoveries and increase the likelihood that their novel benzamide-pyrazole analogues will be developed into new medicines that benefit society.
Future Research Directions and Perspectives for Benzamide, 2 Hydroxy N 1h Pyrazol 3 Yl
Rational Design and Synthesis of Next-Generation Benzamide-Pyrazole Analogues
The rational design of new analogues based on the "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" core is a primary avenue for future research. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, guiding the modification of both the benzamide (B126) and pyrazole (B372694) rings. nih.gov
Future synthetic strategies will likely focus on:
Substitution on the Benzamide Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres is a proven strategy in drug design. For instance, the hydroxyl group could be replaced with a thiol or an amino group, while the amide linker could be substituted with other functionalities like a sulfonamide or a reverse amide to explore new chemical space and patentability. nih.gov
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by combining the benzamide-pyrazole scaffold with other pharmacologically active moieties. researchgate.net This could lead to dual-action compounds or agents with novel mechanisms of action. For example, linking it to a known kinase inhibitor fragment could generate a novel anti-cancer agent.
These synthetic endeavors will aim to generate libraries of novel compounds for biological screening, driven by hypotheses derived from existing SAR data and computational modeling. nih.govacs.org
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" and its derivatives, these methods can provide profound insights into their mechanism of action and guide the design of more effective analogues.
Key computational approaches to be integrated include:
Molecular Docking: This technique can predict the preferred binding orientation of the benzamide-pyrazole analogues within the active site of a target protein. For example, docking studies have been used to understand how similar pyrazole-benzamide compounds interact with succinate (B1194679) dehydrogenase (SDH), revealing key hydrogen bonds and π-π interactions that are crucial for their inhibitory activity. nih.govacs.org This information is vital for designing modifications that enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the cost and time of discovery.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein over time. This can help assess the stability of the ligand-protein complex and identify subtle conformational changes that are not apparent from static docking poses. Advanced MD simulations could also be used to predict the compound's behavior in different physiological environments. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. Computational models can flag potential liabilities, such as poor oral bioavailability or potential toxicity, allowing chemists to modify the structure to improve its drug-like properties. researchgate.net
By combining these computational methods, a more efficient and informed drug design cycle can be established, leading to the faster identification of lead compounds with improved efficacy and safety profiles.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While initial research may focus on a specific biological target, the inherent versatility of the benzamide-pyrazole scaffold suggests that "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" and its analogues may have a broad spectrum of biological activities. walshmedicalmedia.com A key future direction is to screen this chemical class against a diverse range of biological targets to uncover novel therapeutic applications.
Potential areas for exploration include:
Antimicrobial Activity: Heterocyclic compounds containing benzimidazole (B57391) and pyrazole rings have demonstrated significant antimicrobial properties. mdpi.com Future studies could evaluate the efficacy of "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" derivatives against various bacterial and fungal pathogens, including drug-resistant strains. nih.govacs.org
Anticancer Activity: Pyrazole derivatives have been investigated as potential anticancer agents, with some showing activity as tubulin polymerization inhibitors or inhibitors of specific kinases like Fms-like tyrosine kinase 3 (FLT3). mdpi.comnih.gov Screening against a panel of cancer cell lines and relevant oncogenic targets could reveal potential applications in oncology.
Anti-inflammatory and Analgesic Effects: Both benzimidazole and pyrazole moieties are present in compounds with known anti-inflammatory and analgesic properties. mdpi.com Therefore, investigating the potential of these analogues to modulate inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling, could lead to new treatments for inflammatory disorders.
Enzyme Inhibition: Beyond SDH, this scaffold could be effective against other enzymes. For instance, various benzamide derivatives have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov High-throughput screening against a broad panel of enzymes could identify unexpected and valuable inhibitory activities.
This broad-based screening approach, often termed "target fishing" or "phenotypic screening," can uncover unexpected biological activities and open up entirely new therapeutic avenues for this class of compounds.
Development of Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl- as Chemical Probes for Cellular and Molecular Biology Research
Beyond their therapeutic potential, well-characterized, potent, and selective inhibitors can be invaluable tools for basic biological research. "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" or one of its optimized analogues could be developed into a chemical probe to investigate the function of its biological target in cellular and in vivo models. researchgate.net
The development of a chemical probe involves:
Optimization for Potency and Selectivity: A high degree of potency and selectivity for the target of interest over other related proteins is paramount for a useful chemical probe. Rational design and SAR studies are crucial to achieve this.
Synthesis of Functionalized Analogues: To be used as a probe, the core molecule often needs to be modified by attaching a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group for affinity chromatography. These modifications must be designed carefully to not interfere with the compound's binding to its target.
Target Validation and Pathway Elucidation: Once a suitable probe is developed, it can be used to confirm the role of a target protein in a specific disease model. For example, a fluorescently labeled probe could be used to visualize the subcellular localization of its target enzyme, while a biotinylated probe could be used to pull down the target and its interacting partners from cell lysates, helping to elucidate its biological pathways.
By developing "Benzamide, 2-hydroxy-N-1H-pyrazol-3-yl-" into a validated chemical probe, the scientific community would gain a powerful tool to dissect complex biological processes, ultimately leading to a deeper understanding of disease mechanisms and the identification of new therapeutic strategies. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-N-1H-pyrazol-3-yl-benzamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves coupling 2-hydroxybenzoyl derivatives with 3-amino-1H-pyrazole. A recommended approach uses carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) in anhydrous DMF or DCM. For example, stirring equimolar amounts of the carboxylic acid precursor and 3-amino-pyrazole with EDCI/HOBt for 16–24 hours under nitrogen yields the target compound. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and optimizing solvent polarity can enhance yields .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to confirm the structure of 2-hydroxy-N-1H-pyrazol-3-yl-benzamide?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~12–13 ppm, broad singlet), pyrazole NH (δ ~10–11 ppm), and aromatic protons (δ 6.5–8.5 ppm). The carbonyl (C=O) resonance appears at δ ~165–170 ppm in ¹³C NMR.
- IR : Strong absorption bands for C=O (1660–1680 cm⁻¹), O–H (3200–3400 cm⁻¹), and N–H (pyrazole, ~3100 cm⁻¹).
- MS : ESI-MS in positive mode typically shows [M+H]⁺ peaks. High-resolution MS (HRMS) confirms molecular formula. Cross-validation with synthetic intermediates and reference spectra is critical .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction?
Methodological Answer: Slow evaporation from a mixed solvent system (e.g., DMSO/water or ethanol/chloroform) at 4°C promotes crystal growth. Seeding with microcrystals or using anti-solvent diffusion (layering hexane over a DCM solution) can aid nucleation. For X-ray-quality crystals, ensure minimal impurities by pre-purifying via recrystallization. SHELXL refinement (with TWIN commands if twinning is observed) resolves disorder, particularly in the pyrazole ring .
Advanced Research Questions
Q. How can crystallographic disorder in the pyrazole ring be resolved during structure refinement?
Methodological Answer: Disorder in the pyrazole moiety often arises from rotational flexibility. In SHELXL, use PART/FRAG instructions to model alternative conformations. Assign occupancy factors (e.g., 0.7:0.3) and apply similarity constraints (SIMU/DELU) to anisotropic displacement parameters. Validate with residual density maps (e.g., using WinGX/ORTEP) and cross-check hydrogen-bonding networks to ensure geometric plausibility .
Q. What computational methods (e.g., DFT) are suitable for analyzing electronic interactions and stability of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Analyze intramolecular hydrogen bonding (O–H⋯O=C or N–H⋯O) using Natural Bond Orbital (NBO) theory. Compare theoretical vibrational spectra (IR) with experimental data to validate computational models. Solvent effects (e.g., PCM for DMSO) improve accuracy .
Q. How can contradictions between experimental spectroscopic data and computational predictions be reconciled?
Methodological Answer: Discrepancies often arise from solvent effects, proton exchange dynamics, or crystal packing forces. For NMR:
- Use explicit solvent models (e.g., COSMO-RS) in DFT to simulate chemical shifts.
- For tautomeric equilibria (e.g., keto-enol), perform variable-temperature NMR to detect exchange broadening. For IR: Compare solid-state (experimental) vs. gas-phase (DFT) spectra; lattice vibrations may shift bands. Re-optimize DFT geometry using crystallographic coordinates as a starting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
